Xylazine-d6
Description
Significance of Stable Isotope Labeling in Scientific Inquiry
The application of stable isotope-labeled compounds has revolutionized various fields of scientific inquiry, from drug discovery and development to environmental analysis. symeres.comadesisinc.com By incorporating these labeled molecules, researchers can gain a more accurate understanding of reaction mechanisms, metabolic pathways, and the pharmacokinetics of new drug candidates. symeres.comlucerna-chem.ch
Deuterium (B1214612) (²H), a stable isotope of hydrogen, is particularly valuable in scientific research. scielo.org.mxwikipedia.org Its use as a tracer allows scientists to follow the metabolic fate of a molecule within a biological system. wikipedia.org When a hydrogen atom in a compound is replaced by a deuterium atom, the resulting carbon-deuterium (C-D) bond is stronger than the original carbon-hydrogen (C-H) bond. researchgate.netnih.gov This difference can lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered, providing crucial clues about the reaction's mechanism. scielo.org.mxnih.gov By observing these changes, chemists can deduce the step-by-step process of a chemical transformation. scielo.org.mx
Deuterated compounds are indispensable in modern analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgwikipedia.org In mass spectrometry, the mass difference between the deuterated and non-deuterated (protiated) compounds allows for their clear differentiation. wikipedia.orgresearchgate.net This property is exploited in isotope dilution mass spectrometry, a highly accurate method for quantifying the amount of a specific substance in a sample. researchgate.net Deuterated compounds are frequently used as internal standards in these analyses to ensure the precision and reliability of the results. scielo.org.mxresearchgate.netmckesson.com In NMR spectroscopy, the use of deuterated solvents is standard practice to avoid interference from the solvent's hydrogen atoms in the spectra of the analyte. wikipedia.org
Role of Deuterium in Tracing and Mechanistic Elucidation
Overview of Xylazine-d6: A Key Deuterated Analog for Research
This compound is the deuterated form of xylazine (B1663881), a compound used in veterinary medicine. wikipedia.orgnih.gov In this compound, six hydrogen atoms on the methyl groups of the 2,6-dimethylphenyl ring are replaced with deuterium atoms. vulcanchem.com This specific labeling makes it an invaluable tool for researchers.
This compound is primarily used as an internal standard for the quantification of xylazine in various samples, especially in forensic and toxicological analysis. mckesson.combiomol.comcaymanchem.com When analyzing complex biological matrices like blood or urine, the presence of other substances can interfere with the measurement of the target compound. By adding a known amount of this compound to the sample, analysts can accurately determine the concentration of xylazine by comparing the mass spectrometry signals of the deuterated and non-deuterated forms. pulmonarychronicles.comnih.gov This is crucial in forensic investigations where precise quantification is necessary to understand the role of a substance. nih.govresearchgate.net The use of this compound as a certified reference material (CRM) ensures metrologically valid and traceable results, meeting international standards for analytical testing. caymanchem.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | nih.gov |
| Molecular Formula | C₁₂H₁₀D₆N₂S | biomol.comcaymanchem.comcaymanchem.com |
| Molecular Weight | 226.4 g/mol | biomol.comcaymanchem.combiomol.com |
| CAS Number | 1228182-53-3 | biomol.comcaymanchem.comsynzeal.com |
| Purity | ≥99% (deuterated forms d1-d6) | biomol.comcaymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPICBUSOMSTKRF-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC2=NCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746837 | |
| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-53-3 | |
| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-53-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Derivatization Methodologies for Deuterated Xylazine Analogs
General Principles of Deuterium (B1214612) Incorporation into Organic Molecules
The introduction of deuterium, a stable isotope of hydrogen, into organic molecules is a fundamental technique in various scientific fields. acs.orgbeilstein-journals.org This process, known as deuteration or isotopic labeling, involves the substitution of hydrogen atoms with deuterium atoms. researchgate.net The resulting deuterated compounds are chemically similar to their non-deuterated counterparts but possess a greater mass, a property that is instrumental in mass spectrometry-based analytical methods. acs.org
Hydrogen-Deuterium Exchange Reactions in Xylazine (B1663881) Synthesis
A primary method for introducing deuterium into molecules like xylazine is through hydrogen-deuterium (H/D) exchange reactions. rsc.org These reactions are often facilitated by acid or base catalysts in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated solvents like methanol-d4. vulcanchem.com In the context of xylazine, the deuterium atoms are strategically incorporated at the methyl groups of the 2,6-dimethylphenyl ring. vulcanchem.com This specific placement is critical as it provides a distinct mass shift for analytical detection without altering the core chemical structure responsible for its reactivity. vulcanchem.com
The general process involves dissolving xylazine hydrochloride in a deuterated solvent and using a catalyst to promote the exchange of hydrogen atoms for deuterium at specific sites on the molecule. vulcanchem.com The efficiency of this exchange is influenced by factors such as the choice of catalyst, solvent, reaction temperature, and reaction time.
Catalytic Deuterium Incorporation Techniques
Various catalytic methods have been developed to achieve efficient and selective deuterium incorporation into organic molecules. acs.org These techniques often employ transition metal catalysts, such as iridium, palladium, or rhodium, to activate C-H bonds and facilitate the exchange with a deuterium source. acs.orgmarquette.edu For instance, iridium-catalyzed ortho-deuteration has been a significant area of research, allowing for the specific labeling of aromatic compounds. acs.org
While not exclusively detailed for Xylazine-d6 in the provided search results, these advanced catalytic methods represent the forefront of deuteration chemistry, offering high levels of selectivity and efficiency. nih.govnih.gov The choice of catalyst and reaction conditions can be tailored to target specific C-H bonds within a molecule, enabling precise isotopic labeling. acs.org
Methodological Advances in the Production of this compound
The production of this compound for use as an analytical standard requires not only effective synthetic methods but also stringent quality control to ensure high isotopic purity.
Specific Synthetic Pathways and Optimization for Isotopic Purity
The synthesis of this compound typically starts from a deuterated precursor or involves the direct deuteration of xylazine. One common approach involves the use of 2,6-dimethyl-d6-aniline as a starting material in a synthetic route analogous to that of unlabeled xylazine. sigmaaldrich.comchemicalbook.com This ensures that the deuterium atoms are incorporated into the desired positions from the outset.
Alternatively, direct H/D exchange on xylazine is performed under controlled conditions to maximize the incorporation of six deuterium atoms. vulcanchem.com Optimization of this process is crucial to achieve high isotopic purity, which is often greater than 95%. vulcanchem.comlgcstandards.com This involves carefully selecting the catalyst, deuterated solvent, and reaction parameters to drive the equilibrium towards the fully deuterated product. High-performance liquid chromatography (HPLC) is a common technique used for the purification of the final this compound product. vulcanchem.com
Below is an interactive data table summarizing typical reaction parameters for this compound synthesis.
| Parameter | Value |
| Starting Material | Xylazine Hydrochloride or 2,6-Dimethyl-d6-aniline |
| Deuterium Source | Deuterated Water (D₂O), Deuterated Methanol (B129727) |
| Catalyst | Acid or Base |
| Purification Method | High-Performance Liquid Chromatography (HPLC) |
| Target Isotopic Purity | >95% |
Assessment of Deuterium Content and Isotopic Enrichment in this compound
Confirming the isotopic purity and the precise number of incorporated deuterium atoms is a critical final step in the production of this compound. Mass spectrometry is the primary analytical tool for this purpose. vulcanchem.com By comparing the mass spectrum of the deuterated compound to its unlabeled counterpart, the mass shift confirms the successful incorporation of deuterium atoms. vulcanchem.com For this compound, a mass shift of +6 atomic mass units is expected. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to determine the location and extent of deuteration. google.com By analyzing the ¹H NMR spectrum, the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling.
A study utilizing a deuterated internal standard for the quantification of xylazine in wastewater demonstrated a linear calibration range of 0.1–100 ng/L, highlighting the importance of high-purity this compound for accurate and sensitive detection. medrxiv.orgnih.gov The reliability of such quantitative methods is fundamentally dependent on the well-defined isotopic composition of the internal standard.
Below is an interactive data table summarizing analytical techniques for assessing this compound.
| Analytical Technique | Purpose | Key Finding |
| Mass Spectrometry (MS) | Confirms the incorporation of six deuterium atoms. vulcanchem.com | Detects a distinct mass shift, crucial for quantitative assays. vulcanchem.com |
| Nuclear Magnetic Resonance (NMR) | Determines the specific sites of deuterium incorporation. google.com | Provides structural confirmation of deuteration. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used for quantification with this compound as an internal standard. sigmaaldrich.com | Enables accurate measurement in complex matrices. sigmaaldrich.com |
Advanced Analytical Methodologies Utilizing Xylazine D6 As an Internal Standard
Mass Spectrometry-Based Quantification Techniques Employing Xylazine-d6
Mass spectrometry (MS) coupled with chromatographic separation techniques is the gold standard for the detection and quantification of xylazine (B1663881). The incorporation of this compound as an internal standard is a cornerstone of these methods, enabling high precision and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Xylazine Quantification with this compound
Gas chromatography-mass spectrometry (GC-MS) provides a robust platform for the analysis of xylazine, with this compound playing a vital role as an internal standard. scientificlabs.comsigmaaldrich.comcaymanchem.com In a notable method developed for the determination of xylazine in rat brain tissue, liquid-liquid extraction was employed for sample preparation, followed by GC-MS analysis in selective ion monitoring (SIM) mode. researchgate.netnih.govresearchgate.net This technique, which requires only 0.5 grams of sample, demonstrated excellent linearity and sensitivity. researchgate.netnih.gov
The method's reliability was established through rigorous validation, demonstrating good accuracy and precision. researchgate.netnih.gov For xylazine, the bias and intra-day precision were found to be less than 3.0%, with between-day precision under 10.5%. researchgate.netnih.gov The stability of xylazine in the brain matrix was also confirmed at -80°C for at least one month. researchgate.netnih.gov This validated GC-MS method, utilizing this compound, has been successfully applied to determine the in vivo brain concentrations of xylazine. nih.gov
Key GC-MS Method Parameters for Xylazine Analysis using this compound
| Parameter | Finding | Source(s) |
|---|---|---|
| Sample Type | Rat Brain | researchgate.netnih.govresearchgate.net |
| Sample Preparation | Liquid-Liquid Extraction | scientificlabs.comsigmaaldrich.comresearchgate.netnih.gov |
| Internal Standard | This compound | researchgate.netnih.govresearchgate.net |
| Linearity Range | 0.86 to 34.4 μg/g of brain | researchgate.netnih.gov |
| Limit of Quantification (LOQ) | 87 ng (approx. 0.17 μg/g of brain) | researchgate.netnih.gov |
| Bias | < 3.0% | researchgate.netnih.gov |
| Intra-day Precision | < 3.0% | researchgate.netnih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Xylazine Quantification with this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying xylazine in various biological and environmental matrices, with this compound being the preferred internal standard. scientificlabs.comsigmaaldrich.comnih.govpulmonarychronicles.com Methods have been developed for diverse sample types, including urine, plasma, and wastewater. nih.govpulmonarychronicles.comresearchgate.netoup.comresearchgate.netoup.com
Sample preparation for LC-MS/MS analysis often involves a simple "dilute-and-shoot" approach or a protein precipitation step. For instance, in the analysis of urine samples, a common procedure is to dilute the sample with a solution containing this compound. researchgate.netoup.comresearchgate.netoup.commsacl.org For plasma samples, protein precipitation with acetonitrile (B52724) or methanol (B129727) containing this compound is frequently used. nih.govresearchgate.netoup.com In some cases, particularly for urine, a hydrolysis step with β-glucuronidase is included to measure both free and conjugated xylazine. oup.comresearchgate.netoup.commsacl.org
Chromatographic separation is typically achieved using a C18 or C8 reversed-phase column with a gradient elution of mobile phases consisting of water and acetonitrile or methanol, often containing additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govresearchgate.netoup.comresearchgate.netoup.com The total run time for these methods is generally short, often around 4 minutes. researchgate.netoup.comresearchgate.netoup.com
LC-MS/MS Method Validation Data
| Parameter | Finding | Source(s) |
|---|---|---|
| Linear Range (Urine) | 2 ng/mL to 500 ng/mL | researchgate.net |
| LLOQ (Urine) | 2 ng/mL | researchgate.net |
| Intra-assay CVs | < 5.0% | researchgate.net |
| Inter-assay CVs | < 15.0% | researchgate.net |
| Linear Range (Wastewater) | 0.1 ng/L to 100 ng/L | pulmonarychronicles.commedrxiv.orgnih.gov |
In LC-MS/MS, quantification is performed using multiple reaction monitoring (MRM), which involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring for specific product ions after fragmentation. The optimization of these MRM transitions is crucial for achieving high sensitivity and specificity.
For this compound, a common precursor ion is m/z 227.0 or 227.23. nih.govresearchgate.net The most frequently reported product ion for quantification is m/z 89.98 or 90.0. nih.govresearchgate.netsciendo.com Another transition, 226.9 → 170.0, has also been utilized. sciendo.com The selection of these transitions is based on their intensity and specificity, ensuring that the signal is unique to this compound and free from interference from other compounds in the matrix.
Common MRM Transitions for Xylazine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use | Source(s) |
|---|---|---|---|---|
| Xylazine | 221.0, 221.18, 221.19 | 89.8, 90.04, 163.7, 136.31, 164.02 | Quantitation & Qualification | nih.govresearchgate.netoup.comresearchgate.netmsacl.org |
The use of this compound as an internal standard is a prime example of isotope-dilution mass spectrometry (IDMS). scientificlabs.comsigmaaldrich.com This technique is considered the "gold standard" for quantitative analysis because the stable isotope-labeled internal standard behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization. researchgate.net This co-elution and co-ionization effectively compensate for any losses during sample processing and for variations in instrument response, such as matrix effects (ion suppression or enhancement). acs.orgirb.hruni-saarland.de
For IDMS to be effective, the isotopic purity of the internal standard must be high to avoid any contribution to the analyte signal. vulcanchem.com The concentration of the internal standard should also be carefully chosen to be within the linear range of the assay. The strong correlation observed between calibration curve methods and the internal standard method in studies highlights the precision and accuracy afforded by using this compound. pulmonarychronicles.comnih.gov
Optimization of Multiple Reaction Monitoring (MRM) Transitions for Deuterated Xylazine
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) Applications with this compound
Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within tissue sections. d-nb.info While still an emerging application for xylazine, studies have demonstrated the potential of using this compound as an internal standard to obtain quantitative imaging data. acs.orgirb.hruni-saarland.denih.govscispace.com
In one study, MALDI-MSI was used for the quantitative imaging of xylazine in mouse brain sections. acs.orgnih.gov this compound was sprayed onto the tissue section prior to the application of the MALDI matrix. irb.hr This approach allows for the normalization of the xylazine signal in each pixel to the this compound signal, correcting for variations in matrix deposition and ionization efficiency across the tissue. acs.orgirb.hruni-saarland.descispace.com This normalization is crucial for generating accurate quantitative maps of drug distribution. The use of a nonpolar matrix, DCTB, was shown to significantly improve signal intensity for xylazine compared to conventional matrices. acs.orgnih.gov
Rigorous Method Validation for this compound-Based Assays
The validation of analytical methods that employ this compound is essential to ensure their reliability for their intended purpose. Validation is typically performed following guidelines from regulatory bodies or scientific working groups, such as the Scientific Working Group for Forensic Toxicology (SWGTOX). researchgate.net
Key validation parameters that are assessed include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. sciendo.com
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. researchgate.netnih.govpulmonarychronicles.comresearchgate.netmdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net
Accuracy (Bias): The closeness of the measured value to the true value, often expressed as percent recovery. researchgate.netnih.govsciendo.commdpi.com
Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements, assessed at different levels (intra-day, inter-day). researchgate.netnih.govresearchgate.netsciendo.commdpi.com
Matrix Effect: The influence of the sample matrix on the ionization of the analyte and internal standard. sciendo.comnih.gov
Stability: The stability of the analyte in the sample matrix under different storage conditions and during the analytical process. researchgate.netnih.govnih.gov
Studies have consistently demonstrated that methods utilizing this compound meet the stringent criteria for these validation parameters across various matrices. For instance, a validated LC-MS/MS method for xylazine in postmortem blood reported bias and precision within the acceptable ±20% range. nih.gov Similarly, a method for bovine and porcine urine and kidneys showed good repeatability (6.4–12.0%) and within-laboratory reproducibility (5.0–18.0%). sciendo.com
Assessment of Linearity and Dynamic Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. When using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration. The dynamic range is the concentration range over which the method is linear.
Multiple studies have demonstrated the successful establishment of linear ranges for xylazine quantification using this compound. For instance, in the analysis of wastewater, a linear regression model applied to data from spiked samples yielded a high coefficient of determination (R² = 0.996), indicating excellent linearity across a dynamic range of 0.1 to 100 ng/L. nih.gov Another study analyzing xylazine in serum and brain homogenate also reported a strong linear regression fit with an r² of 0.99. rsc.org In toxicological analyses of whole blood and urine, a working range of 10–200 ng/mL for xylazine has been validated. univpm.it Furthermore, a method for analyzing xylazine in rat brain was found to be linear between 0.86 and 34.4 μg/g. nih.gov A highly sensitive method for blood and urine analysis established linearity from 2.0 to 1,000.0 ng/mL. nih.gov Similarly, a method for quantifying xylazine in urine demonstrated linearity from 1 to 10,000 ng/ml with an R² value of 0.9972. researchgate.net
Table 1: Linearity and Dynamic Range of Xylazine Quantification using this compound
| Matrix | Dynamic Range | Correlation Coefficient (r²) | Reference |
| Wastewater | 0.1 - 100 ng/L | 0.996 | nih.gov |
| Serum and Brain Homogenate | Not specified | 0.99 | rsc.org |
| Whole Blood and Urine | 10 - 200 ng/mL | Not specified | univpm.it |
| Rat Brain | 0.86 - 34.4 µg/g | Not specified | nih.gov |
| Blood and Urine | 2.0 - 1,000.0 ng/mL | Not specified | nih.gov |
| Urine | 1 - 10,000 ng/mL | 0.9972 | researchgate.net |
| Rat Brain | 2 pg/mL - 1 ng/mL | >0.99 | core.ac.uk |
Determination of Limits of Detection (LOD) and Quantification (LOQ) in Diverse Analytical Matrices
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The use of this compound as an internal standard aids in the accurate determination of these limits.
In wastewater analysis, the LOD for xylazine was established at 0.1 ng/L. nih.govpulmonarychronicles.com For toxicological screening in whole blood and urine, the LOD and LOQ for xylazine were determined to be 0.2 ng/mL and 1.0 ng/mL, respectively. univpm.it In a separate study on blood and urine, the LOD for xylazine was 0.2 ng/mL in blood and 0.4 ng/mL in urine, with corresponding LOQs of 0.6 ng/mL and 1.0 ng/mL. nih.gov A method for analyzing xylazine in rat brain reported an LOQ of approximately 0.17 µg/g. nih.govresearchgate.net Furthermore, a study utilizing multidimensional liquid chromatography for the analysis of fur and bones established an LOD and LOQ of 2 pg/mL for xylazine. core.ac.uk In canine plasma, the LOD for xylazine was found to be 10.3 ng/mL. researchgate.net
Table 2: LOD and LOQ of Xylazine in Various Matrices using this compound
| Matrix | LOD | LOQ | Reference |
| Wastewater | 0.1 ng/L | Not specified | nih.govpulmonarychronicles.com |
| Whole Blood | 0.2 ng/mL | 1.0 ng/mL | univpm.it |
| Urine | 0.2 ng/mL | 1.0 ng/mL | univpm.it |
| Blood | 0.2 ng/mL | 0.6 ng/mL | nih.gov |
| Urine | 0.4 ng/mL | 1.0 ng/mL | nih.gov |
| Rat Brain | Not specified | ~0.17 µg/g | nih.govresearchgate.net |
| Fur and Bones | 2 pg/mL | 2 pg/mL | core.ac.uk |
| Canine Plasma | 10.3 ng/mL | Not specified | researchgate.net |
| Urine | Not specified | 1 ng/mL | researchgate.net |
Evaluation of Analytical Accuracy and Precision (Intra- and Inter-day Variability)
Accuracy refers to the closeness of a measured value to a standard or known value, while precision refers to the closeness of two or more measurements to each other. Both are critical for validating an analytical method and are assessed through intra-day (within a day) and inter-day (between days) variability studies. This compound helps to minimize variability, leading to more accurate and precise results.
In a study on rat brain tissue, the method demonstrated good accuracy, with bias and intra-day precision for xylazine being less than 3.0%, and between-day precision less than 10.5%. nih.govresearchgate.net For the analysis of xylazine in whole blood and urine, the analytical bias, encompassing both precision and accuracy, was within ±20%. univpm.it Another highly sensitive method for blood and urine reported intra- and inter-day precision better than 8.6% and 11.9%, respectively. nih.gov A study on xylazine and its metabolites in urine showed intra-day coefficient of variation (CV) ranging from 0.14% to 11.86% and inter-day CVs of 8.71%, 7.45%, and 5.99% for low, medium, and high concentration pools. researchgate.net
Table 3: Accuracy and Precision Data for Xylazine Analysis using this compound
| Matrix | Parameter | Value | Reference |
| Rat Brain | Bias & Intra-day Precision | < 3.0% | nih.govresearchgate.net |
| Rat Brain | Inter-day Precision | < 10.5% | nih.govresearchgate.net |
| Whole Blood and Urine | Analytical Bias (Precision & Accuracy) | Within ±20% | univpm.it |
| Blood and Urine | Intra-day Precision | < 8.6% | nih.gov |
| Blood and Urine | Inter-day Precision | < 11.9% | nih.gov |
| Urine | Intra-day CV | 0.14% - 11.86% | researchgate.net |
| Urine | Inter-day CV | 5.99% - 8.71% | researchgate.net |
Investigation of Matrix Effects and Ion Suppression in this compound-Assisted Analyses
Matrix effects, which include ion suppression or enhancement, can significantly impact the accuracy of mass spectrometry-based analyses. These effects arise from co-eluting substances from the sample matrix that interfere with the ionization of the target analyte. The use of a deuterated internal standard like this compound is the gold standard for compensating for these effects, as it co-elutes with the analyte and experiences similar matrix effects.
In the analysis of sedatives in bovine and porcine urine and kidneys, the calculated ion suppression of the matrix effects for all substances, including those analyzed with this compound, did not exceed 20%, indicating that the technique did not encounter a significant matrix effect problem. sciendo.com A study on xylazine in whole blood and urine also reported that the matrix effect and recovery rate were within ±20%. univpm.it Similarly, research on nitazene (B13437292) analogues and xylazine in wastewater found that the use of deuterated internal standards effectively compensated for matrix effects. researchgate.net In another study, only minor matrix effects were observed, and both recovery efficiency and process efficiency were greater than 96% for all analytes when using isotopically-labeled internal standards. msacl.org
Recovery Studies for Extraction Procedures
Extraction recovery is a measure of the efficiency of an extraction method in recovering the analyte from the sample matrix. It is determined by comparing the analyte concentration in a pre-extraction spiked sample to that in a post-extraction spiked sample. This compound is added before extraction to correct for any analyte loss during the sample preparation process.
In a method for determining xylazine in rat brain, liquid-liquid extraction was employed. nih.gov For the analysis of xylazine and its metabolite in various sample matrices, recoveries were found to be between 63.5% and 90.8%. researchgate.net A study on sedatives in animal-derived food products reported average apparent recoveries of 97.1–102.1%. sciendo.com In the analysis of xylazine in whole blood and urine, the recovery rate was within ±20%. univpm.it
Analyte Stability Assessments in Various Sample Matrices
Assessing the stability of an analyte in a given matrix under different storage conditions is crucial for ensuring the integrity of the samples and the reliability of the analytical results. Stability studies typically evaluate the analyte's response over time at various temperatures.
A study on the stability of xylazine in rat brain tissue at -80°C found that the compound was stable for at least one month, even at very low concentrations. nih.govresearchgate.net This indicates that with proper storage, samples can be preserved for a reasonable period without significant degradation of the analyte.
Sample Preparation Strategies Utilizing this compound
The choice of sample preparation strategy is critical for removing interferences and concentrating the analyte of interest. This compound is typically added at the beginning of the sample preparation process to account for any losses that may occur. Common techniques include:
Protein Precipitation: This method is often used for plasma and serum samples. It involves adding a solvent like acetonitrile or methanol to precipitate proteins, which are then removed by centrifugation. researchgate.netfrontiersin.org
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It is a widely used method for extracting xylazine from various matrices, including urine, blood, and brain tissue. nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgnih.gov
Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to isolate the analyte from a liquid sample. It is frequently employed for the cleanup and concentration of xylazine from complex matrices like urine, blood, and wastewater. nih.govnih.govresearchgate.netnih.govmsacl.org
Dilution: For some matrices, particularly urine, a simple dilution with a solvent containing the internal standard may be sufficient before analysis. researchgate.netmsacl.org
The selection of the most appropriate sample preparation method depends on the specific matrix, the required sensitivity, and the analytical instrumentation being used. researchgate.netnih.gov
Liquid-Liquid Extraction (LLE) Methodologies for this compound Application
Liquid-liquid extraction (LLE) is a foundational sample preparation technique used to isolate analytes from complex sample matrices by partitioning them between two immiscible liquid phases. scioninstruments.com The effectiveness of LLE hinges on the differential solubility of the target compound in the two phases, often an aqueous sample and an organic solvent. scioninstruments.com In the context of xylazine analysis, LLE is frequently employed, with this compound added as an internal standard to ensure accuracy. nih.govunivr.it
A notable application of LLE with this compound is in the analysis of brain tissue. One method for determining nanogram quantities of xylazine and ketamine in rat brain utilizes LLE with gas chromatography-mass spectrometry (GC-MS). nih.gov This procedure requires only 0.5g of brain tissue and incorporates this compound as the internal standard. nih.gov The method demonstrated linearity between 0.86 and 34.4 μg/g of brain tissue, with a limit of quantification for xylazine of 87 ng (approximately 0.17 μg/g of brain). nih.gov The use of this compound resulted in excellent bias and intra-day precision (<3.0%) and good between-day precision (<10.5%). nih.gov
In another study, a single-step LLE was used to extract xylazine, along with ketamine and midazolam, from alkalinized canine plasma into a diethyl ether-methylene chloride mixture (7:3, v:v). researchgate.net While this particular study did not explicitly mention the use of this compound, it highlights a common LLE approach for xylazine from a biological fluid where an internal standard like this compound would be indispensable for quantitative accuracy. researchgate.net
The choice of solvent and pH are critical parameters in LLE. For basic compounds like xylazine, the aqueous sample is typically adjusted to a pH two units above the analyte's pKa to ensure it is in its neutral, more organic-soluble form. scioninstruments.com
Solid-Phase Extraction (SPE) Protocols Incorporating this compound
Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique that offers cleaner extracts compared to LLE. researchgate.net It involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is then eluted with a suitable solvent. lcms.cz this compound is commonly incorporated as an internal standard in SPE protocols to correct for variability in extraction recovery and matrix effects. univr.it
Various SPE sorbents have been utilized for the extraction of xylazine. Mixed-mode sorbents, which combine two types of retention mechanisms (e.g., reversed-phase and ion-exchange), have shown high recoveries (>90%) for xylazine from aqueous solutions. For instance, a mixed-mode cation exchange (MCX) SPE has been used for sample preparation in the analysis of ketamine in rat tissue, a method that could be adapted for xylazine with its deuterated standard. core.ac.uk
A common SPE procedure for xylazine from biological matrices like blood or urine involves the following steps:
Sample Pretreatment: The sample (e.g., 0.5 mL of blood) is mixed with an internal standard (like this compound), acetonitrile, and a buffer (e.g., 100 mM phosphate (B84403) buffer pH 7). unitedchem.com
Column Conditioning: The SPE column is conditioned with methanol and then the buffer. unitedchem.com
Sample Loading: The pretreated sample is loaded onto the column. unitedchem.com
Washing: The column is washed with deionized water and a methanol/water mixture to remove interferences. unitedchem.com
Drying: The column is dried under vacuum. unitedchem.com
Elution: The analyte is eluted with a mixture like methanol and ammonium hydroxide (B78521) (98:2). unitedchem.com
In the analysis of horse urine for doping control, automated on-line SPE coupled with liquid chromatography-high resolution mass spectrometry has been employed for screening numerous drugs, including xylazine and its metabolites. caymanchem.com The use of an internal standard like 4-hydroxy this compound is crucial in such comprehensive screening methods. caymanchem.com
Protein Precipitation and Hydrolysis Techniques for Complex Matrices with this compound
For complex biological matrices such as plasma and urine, protein precipitation is a common first step in sample preparation to remove high-molecular-weight interferences. oup.commsacl.org This is often followed by enzymatic hydrolysis to cleave conjugated metabolites, releasing the parent drug for analysis. oup.comoup.com
In a study analyzing xylazine and its metabolites in human plasma and urine, plasma samples were prepared by protein precipitation with methanol containing this compound as the internal standard. oup.com This simple and rapid technique effectively removes the bulk of proteins, preparing the sample for direct injection or further cleanup. researcher.life
For urine samples, which often contain glucuronide-conjugated metabolites, an enzymatic hydrolysis step is necessary. In one method, urine samples were diluted with this compound internal standard and then treated with β-glucuronidase to hydrolyze the conjugated forms of xylazine and its metabolites before LC-MS/MS analysis. oup.comoup.com
A study on xylazine-positive urine samples used enzymatic hydrolysis followed by extraction and analysis using liquid chromatography-tandem mass spectrometry. researchgate.net The incorporation of this compound in such procedures is vital for accurate quantification, as it accounts for any inefficiencies or variations in both the hydrolysis and extraction steps.
Applications of this compound in Diverse Research Matrices (Methodological Focus)
The use of this compound as an internal standard is pivotal for achieving accurate and reliable quantification of xylazine across a range of complex sample types.
Biological Fluid Analysis (Urine, Plasma)
In the analysis of human urine and plasma, this compound is instrumental for developing robust LC-MS/MS methods. oup.com For plasma analysis, a common approach involves protein precipitation with methanol that contains this compound. oup.comresearcher.life This is followed by LC-MS/MS analysis, which in one study, used a C18 column and a 4-minute gradient elution. oup.com Calibration curves for xylazine in plasma have been established in ranges such as 0.5–2,000 ng/mL. oup.com
For urine analysis, which contains metabolites, a dilution with this compound is followed by hydrolysis with β-glucuronidase. oup.comoup.com This allows for the quantification of total xylazine after cleavage of glucuronide conjugates. Calibration curves in urine are typically in the range of 5–5,000 ng/mL. oup.com One study detected xylazine concentrations in remnant urines from <5 to >5,000 ng/mL, and in remnant plasmas from <0.5 to 158 ng/mL. oup.com
| Matrix | Preparation Method | Internal Standard | Analytical Technique | Concentration Range | Reference |
| Human Plasma | Protein Precipitation | This compound | LC-MS/MS | 0.5 - 2,000 ng/mL | oup.com |
| Human Urine | Dilution, Hydrolysis | This compound | LC-MS/MS | 5 - 5,000 ng/mL | oup.com |
| Canine Plasma | Liquid-Liquid Extraction | Not specified, but applicable | HPLC-UV | 15.625 - 1000 ng/mL | researchgate.net |
| Equine Urine | SPE, GC-MS | Not specified, but applicable | GC-MS | - | caymanchem.com |
Tissue Analysis (Brain, Fur, Bones)
The analysis of xylazine in solid tissues presents unique challenges due to the complexity of the matrix. This compound is a crucial tool in these analyses to ensure accuracy.
A method was developed to measure xylazine in rat brain tissue using LLE and GC-MS, with this compound as the internal standard. nih.gov This method was linear from 0.86 to 34.4 μg/g of brain tissue and had a limit of quantification of approximately 0.17 μg/g. nih.govresearchgate.net
In a study on the quantitative MALDI imaging of xylazine in mouse brain sections, this compound was sprayed onto the tissue sections as an internal standard prior to matrix deposition. irb.hr This allowed for normalization and the creation of a tissue-matched calibration curve, enabling highly sensitive quantification. irb.hr
The analysis of xylazine in challenging matrices like fur and bone has also been explored. These matrices are durable and can be valuable in post-mortem analysis. core.ac.uk Sample preparation for such tissues can involve digestion, solvent extraction, or incubation. core.ac.uk A multi-dimensional liquid chromatography-tandem mass spectrometry method for ketamine and xylazine in rat tissues used this compound as an internal standard. core.ac.uk
| Matrix | Preparation Method | Internal Standard | Analytical Technique | Limit of Quantification | Reference |
| Rat Brain | Liquid-Liquid Extraction | This compound | GC-MS | ~0.17 µg/g | nih.gov |
| Mouse Brain | MALDI Imaging | This compound | MALDI-FT-ICR-MS | Not specified | irb.hr |
| Rat Fur/Bones | Solvent Extraction | This compound | LC-MS/MS | Not specified | core.ac.uk |
Environmental Sample Analysis (Wastewater)
Wastewater-based epidemiology has emerged as a valuable tool for monitoring drug use trends in communities. The analysis of xylazine in wastewater requires highly sensitive methods, and this compound is used to ensure accurate quantification. nih.govresearchgate.net
Food and Agricultural Product Analysis (Beef Muscle)
The detection and quantification of veterinary drug residues, such as xylazine, in animal-derived food products are crucial for ensuring food safety. researchgate.net this compound is employed as an internal standard in methods developed to analyze these residues in beef muscle, among other tissues. researchgate.netmdpi.com
One such advanced method utilizes an ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME) procedure coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of 87 different veterinary drugs, pesticides, and mycotoxins in beef muscle. mdpi.com In this multiclass residue analysis, this compound is used as the designated internal standard for the quantification of xylazine. mdpi.com The methodology involves fortifying homogenized beef muscle samples with an internal standard mixture containing this compound prior to extraction. mdpi.com The analytical separation is typically performed on a C18 reversed-phase column. researchgate.netmdpi.com
Validation of these methods is performed in accordance with regulatory guidelines, such as the Commission Implementing Regulation (EU) 2021/808. mdpi.com Key validation parameters include linearity, accuracy (expressed as percentage recovery), precision, and the determination of the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netmdpi.com For the multiclass method in beef muscle, accuracy values, determined from the recovery of spiked blank samples, were found to be in the range of 80.0% to 109.8%. mdpi.com Similarly, a method for determining sedatives in bovine kidney using LC-MS/MS with this compound as an internal standard reported average apparent recoveries between 97.1% and 102.1%. sciendo.com The limit of detection (LOD) and limit of quantitation (LOQ) for xylazine in various animal tissues have been established at levels as low as 0.06 µg/kg and 0.2 µg/kg, respectively. researchgate.net
Table 1: Analytical Method Parameters for Xylazine in Beef Muscle Using this compound
| Parameter | Details | Source(s) |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.com |
| Internal Standard | This compound | mdpi.com |
| Matrix | Beef Muscle | mdpi.com |
| Sample Preparation | Ionic Liquid-Based Dispersive Liquid-Liquid Microextraction (IL-DLLME) | mdpi.com |
| Chromatographic Column | Phenomenex Kinetex 2.60 μm XB-C18 | mdpi.com |
| Accuracy (Recovery) | 80.0% - 109.8% | mdpi.com |
| Regulatory Compliance | Commission Implementing Regulation (EU) 2021/808 | mdpi.com |
Research on Metabolite Profiling and Pathways Via Xylazine D6
Use of Xylazine-d6 for the Quantification of Xylazine (B1663881) Metabolites (e.g., 4-hydroxy Xylazine)
This compound is widely employed as an internal standard for the quantification of xylazine and its metabolites in various biological matrices, including urine, plasma, and whole blood. researchgate.netcaymanchem.comtandfonline.comoup.com The use of a deuterated analog is considered a best-practice approach in analytical testing, especially in mass spectrometry-based methods, because it behaves almost identically to the non-labeled analyte during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass. This co-elution and similar behavior correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
In the context of xylazine metabolism, a primary metabolite of interest is 4-hydroxy xylazine. caymanchem.com This compound is often monitored as a biomarker for xylazine exposure. caymanchem.com To achieve accurate measurement, a specific deuterated internal standard, 4-hydroxy this compound, can be used for the quantification of 4-hydroxy xylazine, while this compound is used for the parent drug. caymanchem.combiomol.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this type of analysis. researchgate.net In a typical workflow, a biological sample is prepared, often involving dilution and enzymatic hydrolysis (e.g., with beta-glucuronidase) to release conjugated metabolites, and then spiked with a known concentration of this compound. researchgate.netoup.comoup.com The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (e.g., xylazine or 4-hydroxy xylazine) and the deuterated internal standard. This process is known as Multiple Reaction Monitoring (MRM). researchgate.netoup.com The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the original sample. nih.gov
Table 1: Example MRM Transitions for Xylazine and its Metabolite
Methodologies for Characterizing Metabolite Profiles Using Deuterated Standards
Characterizing a complete metabolite profile is crucial for understanding the disposition of a drug. Deuterated standards like this compound are central to the validation and application of these analytical methodologies. The primary methodology is LC-MS/MS, which offers high sensitivity and specificity for identifying and quantifying multiple compounds in a single analysis. researchgate.netresearchgate.net
The process begins with robust sample preparation. For urine samples, this often involves a "dilute-and-shoot" method, where the sample is simply diluted with a solvent containing the deuterated internal standard. researchgate.netoup.com Hydrolysis with enzymes like β-glucuronidase is a critical step to cleave glucuronide conjugates, which are common products of phase II metabolism, ensuring the detection of the total metabolite concentration. researchgate.netoup.com For plasma or blood, protein precipitation with a solvent such as methanol (B129727) or acetonitrile (B52724) is a common first step to remove large proteins that can interfere with the analysis. researchgate.netoup.com
Chromatographic separation is then performed to separate the parent drug from its various metabolites. Reversed-phase columns, such as a C18, are frequently used. researchgate.netoup.com A gradient elution with a mobile phase consisting of water and an organic solvent (like methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, allows for the sequential elution of compounds based on their polarity. researchgate.netoup.comnih.gov
Following separation, the mass spectrometer detects the compounds. By using a deuterated internal standard, the method can be validated according to stringent guidelines (e.g., SWGTOX) for linearity, precision, and accuracy. researchgate.net The method's linear range can be established from low ng/mL levels up to several thousand ng/mL, ensuring it is fit for purpose in analyzing clinical or forensic samples. researchgate.netoup.com
Table 2: Typical LC-MS/MS Methodological Parameters
Analytical Approaches for Elucidating Metabolic Pathways of Xylazine with Deuterated Tracers
Beyond simple quantification, deuterated tracers are instrumental in elucidating complex metabolic pathways. While this compound is primarily used as an internal standard for quantification, the principles of isotopic labeling are fundamental to tracer studies that map metabolic transformations. nih.gov
In research settings, after administering the non-labeled drug, analytical methods using a deuterated internal standard can identify not just the expected metabolites, like 4-hydroxy xylazine, but also novel or less common ones. researchgate.net Techniques like product ion scanning can be used to screen for potential metabolites. oup.com This involves fragmenting all ions within a certain mass range and searching for characteristic fragment ions of the parent drug structure.
Studies have successfully used these approaches to detect a range of xylazine metabolites in human samples. researchgate.netoup.comoup.com Besides 4-hydroxy-xylazine, other metabolites identified include oxo-xylazine, sulfone-xylazine, OH-oxo-xylazine, and OH-sulfone-xylazine. researchgate.netoup.comoup.com
Although commercial standards for these other metabolites are often unavailable for absolute quantification, their presence and relative abundance can be estimated by calculating the peak area ratio of the metabolite to the internal standard (this compound). researchgate.netoup.com This semi-quantitative approach provides valuable insights into the primary metabolic routes. For instance, research has shown that in urine, sulfone-xylazine can be the most abundant metabolite after hydrolysis, while in plasma, oxo-xylazine may be more prominent. researchgate.netoup.com This information helps construct a more complete map of xylazine's metabolic fate, from initial oxidation and hydroxylation to subsequent conjugation and elimination.
Table 3: Detected Xylazine Metabolites and Their Relative Abundance in Human Samples
Theoretical and Mechanistic Investigations Involving Deuterated Xylazine
Kinetic Isotope Effects (KIE) and their Relevance to Xylazine-d6
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its isotopes. portico.org This effect is particularly pronounced when a hydrogen (H) atom is replaced by a deuterium (B1214612) (D) atom due to the doubling of the atomic mass. libretexts.org The KIE is a critical tool in mechanistic chemistry, providing insights into the rate-determining steps of reactions and the nature of transition states.
For a reaction involving the cleavage of a carbon-hydrogen (C-H) bond, substituting the hydrogen with deuterium to form a carbon-deuterium (C-D) bond will typically slow down the reaction rate. fiveable.me This is because the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, thus requiring more energy to be broken. rsc.orgechemi.com
In the context of xylazine (B1663881), deuteration to this compound can significantly influence its metabolic fate. The metabolism of xylazine often involves enzymatic reactions that include the cleavage of C-H bonds. By replacing these hydrogens with deuterium, the rate of metabolism can be slowed down. This effect has been explored in drug development, where deuteration is used to enhance the metabolic stability and pharmacokinetic profiles of various compounds. researchgate.netnih.gov For example, studies on other deuterated compounds have shown a significant increase in their biological half-life compared to their non-deuterated counterparts. portico.org
Deuterium as a Tracer in Chemical and Biological Systems
Deuterium's unique mass makes it an excellent tracer for studying the course of chemical reactions and biological pathways without altering the fundamental chemistry of the system. nih.gov By introducing a deuterium-labeled compound like this compound into a system, researchers can follow the deuterium atoms through various transformations, providing a map of the metabolic journey of the parent molecule. nih.gov
This technique, known as isotopic labeling, is invaluable in several areas of research:
Metabolite Identification: When this compound is administered, its metabolites will retain the deuterium label. Using mass spectrometry, these labeled metabolites can be easily distinguished from endogenous molecules, aiding in their identification and characterization. caymanchem.com
Mechanistic Elucidation: Isotopic tracers can help to unravel complex reaction mechanisms. For instance, by observing where the deuterium atoms reside in the product molecules, one can deduce the specific bonds that are broken and formed during the reaction. ajchem-a.com
Pharmacokinetic Studies: The use of deuterated tracers allows for the precise measurement of absorption, distribution, metabolism, and excretion (ADME) properties of a drug. nih.gov This is crucial for understanding how a drug behaves in the body over time.
Recent advancements in analytical techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), have enabled the imaging of deuterated tracers at the subcellular level, offering unprecedented insights into biological processes. nih.gov
Fundamental Chemical Basis of Deuterium Substitution
The distinct behavior of deuterated compounds like this compound stems from the fundamental differences between the properties of carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds.
Comparative Analysis of Carbon-Deuterium (C-D) vs. Carbon-Hydrogen (C-H) Bond Properties
The primary difference between deuterium and hydrogen is their mass; deuterium has an additional neutron, making it approximately twice as heavy as hydrogen. reddit.com This mass difference leads to several key distinctions in bond properties:
| Property | C-H Bond | C-D Bond | Significance |
| Bond Strength | Weaker | Stronger | More energy is required to break a C-D bond. fiveable.me |
| Bond Length | Longer | Shorter | The C-D bond is slightly shorter and more stable. rsc.org |
| Zero-Point Energy (ZPE) | Higher | Lower | The ZPE is the minimum vibrational energy a bond can possess. The lower ZPE of the C-D bond contributes to its greater strength. rsc.org |
| Vibrational Frequency | Higher | Lower | The heavier deuterium atom vibrates at a lower frequency. rsc.org |
This table provides a comparative overview of the key properties of C-H and C-D bonds.
The greater strength of the C-D bond is a direct consequence of its lower zero-point energy. echemi.com This increased stability is the fundamental reason behind the kinetic isotope effect observed in reactions involving the cleavage of this bond.
Influence of Deuteration on Vibrational Frequencies and Spectroscopic Signatures
The change in mass upon substituting hydrogen with deuterium has a significant impact on the vibrational frequencies of the molecule, which can be observed using spectroscopic techniques like infrared (IR) and Raman spectroscopy. libretexts.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. libretexts.org Since deuterium is heavier than hydrogen, the C-D bond vibrates at a lower frequency than the C-H bond. rsc.org
This shift in vibrational frequency, known as an isotopic shift, provides a clear spectroscopic signature of deuteration. libretexts.org For instance, the stretching vibration of a typical C-H bond appears at a higher wavenumber in an IR spectrum compared to the corresponding C-D stretch. This predictable shift allows for the unambiguous identification of deuterated sites within a molecule. nih.gov
Deuteration can also affect other spectroscopic properties. For example, it can influence the fine structure of spectra and alter the coupling between different vibrational modes within a molecule. acs.orgaip.org These changes, though subtle, can provide valuable information about the molecule's structure and dynamics.
Computational Chemistry and Molecular Modeling Approaches for Deuterated Compounds
Computational chemistry and molecular modeling have become indispensable tools for studying the effects of deuteration on molecular properties and reactivity. fugaku100kei.jp These methods allow for the theoretical investigation of systems that may be difficult or expensive to study experimentally.
Several computational approaches are employed to model deuterated compounds:
Quantum Mechanical (QM) Calculations: These methods, such as Density Functional Theory (DFT), can accurately predict the electronic structure, geometry, and vibrational frequencies of molecules. ajchem-a.com By performing QM calculations on both the hydrogenated and deuterated forms of a molecule like xylazine, one can gain a detailed understanding of the changes in bond properties and spectroscopic signatures upon isotopic substitution. nih.gov
Molecular Mechanics (MM) Force Fields: For larger systems, classical molecular dynamics (MD) simulations using MM force fields are often employed. However, standard force fields may not accurately capture the subtle effects of deuteration. osti.gov Therefore, specialized force fields that are parameterized to account for isotopic effects are necessary to correctly model the behavior of deuterated compounds. osti.gov
Path Integral Molecular Dynamics (PIMD): This advanced computational technique explicitly treats the quantum nature of atomic nuclei and is particularly useful for studying systems where nuclear quantum effects, such as zero-point energy and tunneling, are significant. fugaku100kei.jp PIMD simulations can provide a more accurate description of the properties of deuterated molecules, especially at low temperatures.
These computational methods have been successfully used to study a wide range of deuterated systems, from small molecules to complex biological macromolecules, providing insights into everything from reaction mechanisms to the stability of drug-receptor complexes. researchgate.netnih.gov
Quality Assurance, Standardization, and Reference Material Applications of Xylazine D6
Xylazine-d6 as a Certified Reference Material (CRM) in Analytical Science
This compound is a stable, isotopically labeled form of xylazine (B1663881), where six hydrogen atoms have been replaced with deuterium (B1214612). caymanchem.comcaymanchem.com This modification makes it an ideal Certified Reference Material (CRM) for use in analytical science, particularly in mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.commckesson.combiomol.com As a CRM, this compound is produced and tested under stringent international standards, such as ISO/IEC 17025 and ISO 17034, which govern the competence of testing and calibration laboratories and reference material producers, respectively. caymanchem.comlgcstandards.com
The primary application of this compound as a CRM is to serve as an internal standard for the accurate quantification of xylazine in various biological and forensic samples. caymanchem.commckesson.com Its chemical and physical properties are nearly identical to the non-labeled xylazine, but it has a different mass-to-charge ratio, allowing it to be distinguished by the mass spectrometer. clearsynth.comscioninstruments.com This characteristic is crucial for correcting variations that can occur during sample preparation, injection, and ionization, ultimately leading to more precise and reliable measurement results. clearsynth.comaptochem.com A certificate of analysis accompanies the CRM, providing certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.com
Technical Specifications of this compound (CRM):
| Property | Value |
|---|---|
| Formal Name | N-(2,6-bis(methyl-d3)phenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
| CAS Number | 1228182-53-3 caymanchem.com |
| Molecular Formula | C₁₂H₁₀D₆N₂S caymanchem.com |
| Formula Weight | 226.4 caymanchem.com |
| Purity | ≥99% (deuterated forms d₁-d₆) caymanchem.com |
| Formulation | A 1 mg/ml solution in methanol (B129727) mckesson.com |
| Storage | -20°C biomol.com |
This table is based on data from multiple sources. caymanchem.comcaymanchem.commckesson.combiomol.com
Role of Deuterated Standards in Ensuring Analytical Data Traceability and Reliability
Deuterated standards, such as this compound, are fundamental in establishing the traceability and reliability of analytical measurements. texilajournal.comnih.gov Traceability, in this context, refers to the ability to relate a measurement result to a stated reference, such as a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. pjlabs.com By using a well-characterized CRM like this compound, laboratories can ensure their results are accurate and comparable to those produced by other labs. nist.gov
The reliability of analytical data is significantly enhanced by the use of deuterated internal standards because they compensate for matrix effects. clearsynth.comresolvemass.ca Matrix effects occur when other components in a complex sample, such as urine or blood, interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. clearsynth.comscioninstruments.com Since the deuterated standard co-elutes with the analyte and behaves similarly during ionization, any signal variation due to matrix effects will affect both the analyte and the standard proportionally. aptochem.comtexilajournal.com This allows for a more accurate calculation of the analyte's concentration. The use of these standards is a key component in method validation to ensure the analytical procedure is robust and dependable. clearsynth.com
Impact of Deuterated Internal Standards on Analytical Accuracy:
| Analytical Parameter | Without Deuterated Standard | With Deuterated Standard |
|---|---|---|
| Precision | Lower, susceptible to variations in sample preparation and instrument response. | Higher, compensates for procedural variability. texilajournal.com |
| Accuracy | Prone to errors from matrix effects (ion suppression/enhancement). | Improved, corrects for matrix effects. clearsynth.com |
| Reliability | Lower, results may not be consistently reproducible. | Higher, ensures more consistent and trustworthy data. mdpi.com |
| Traceability | Difficult to establish a clear link to a reference standard. | Facilitates metrological traceability to a certified reference material. pjlabs.com |
This table illustrates the general benefits of using deuterated internal standards in analytical chemistry.
Inter-laboratory Harmonization and Proficiency Testing Using this compound Standards
Inter-laboratory harmonization, the process of ensuring that different laboratories produce comparable results for the same sample, is crucial for regulatory monitoring, clinical diagnostics, and forensic science. annlabmed.org The use of standardized methods and CRMs like this compound is a cornerstone of achieving this harmonization. annlabmed.org When laboratories across different locations use the same this compound standard for calibration and as an internal standard, it minimizes discrepancies arising from different analytical setups and methodologies. nist.gov
Proficiency testing (PT) is a key tool for evaluating and monitoring the performance of laboratories. nabmalta.org.mt In a typical PT scheme, a central organizing body distributes identical, well-characterized samples containing a known concentration of an analyte (or a sample to be analyzed for its presence) to multiple laboratories. nabmalta.org.mtscribd.com These laboratories then analyze the samples and report their results. The use of this compound in such programs allows for a robust assessment of a laboratory's ability to accurately quantify xylazine. iaea.org For example, a study on the determination of sedatives in animal products utilized a proficiency test to validate their method, achieving satisfactory z-scores, which indicates good performance. nih.gov This demonstrates the practical application of such standards in ensuring the quality and comparability of analytical results among different labs.
Hypothetical Proficiency Test Results for Xylazine Quantification:
| Laboratory ID | Reported Concentration (ng/mL) | Assigned Value (ng/mL) | Z-Score * | Performance |
|---|---|---|---|---|
| Lab A | 52.3 | 50.0 | 0.58 | Satisfactory |
| Lab B | 48.1 | 50.0 | -0.48 | Satisfactory |
| Lab C | 58.9 | 50.0 | 2.23 | Unsatisfactory |
*A Z-score between -2 and 2 is generally considered satisfactory. nih.gov This table provides a simplified, hypothetical example of how proficiency testing results might be evaluated.
Emerging Research Directions and Methodological Innovations for Xylazine D6
Development of Novel Detection Techniques for Xylazine-d6 and its Analogs
The increasing presence of xylazine (B1663881) as an adulterant in illicit drug supplies has necessitated the development of sensitive and specific analytical methods for its detection. caymanchem.commckesson.com this compound, a deuterated analog of xylazine, plays a crucial role as an internal standard in many of these techniques, ensuring accuracy and precision. caymanchem.combioscience.co.ukcaymanchem.com
Recent research has focused on leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of xylazine in various biological and environmental matrices. nih.govrmtcnet.comoup.com The use of a stable isotope-labeled internal standard like this compound is paramount in LC-MS/MS analysis to compensate for matrix effects and variations during sample preparation and instrument response. acanthusresearch.comwuxiapptec.com Matrix effects, which can suppress or enhance the ionization of the target analyte, are a significant challenge in complex samples such as blood, urine, and wastewater. wuxiapptec.comnih.gov Because this compound has nearly identical chemical and physical properties to xylazine, it experiences similar matrix effects, allowing for reliable correction and accurate quantification. wuxiapptec.com
A 2024 study on wastewater surveillance in Texas successfully utilized this compound to achieve a linear calibration range of 0.1–100 ng/L for xylazine detection, demonstrating the effectiveness of this internal standard in environmental monitoring. nih.gov This wastewater-based epidemiology approach provides near real-time data on drug use trends within a community. nih.gov Another study focused on postmortem blood analysis developed and validated a method to quantify xylazine and other synthetic opioids, also employing a deuterated internal standard to ensure accuracy. nih.gov This method reported a lower limit of quantitation for xylazine of 0.2 ng/mL. nih.gov
Researchers have also developed methods to detect xylazine and its metabolites in human urine and plasma. oup.comoup.com In these studies, this compound was used as an internal standard to quantify xylazine and its primary metabolite, 4-OH-xylazine. oup.comoup.com The development of these methods is critical for understanding the pharmacokinetics and metabolism of xylazine in humans.
Beyond biological fluids, methodologies have been established for detecting xylazine in more challenging matrices like animal fur and bone, which can be crucial in forensic investigations. core.ac.uk Multidimensional liquid chromatography coupled with tandem mass spectrometry has been explored to reduce sample preparation time and improve detection limits in such complex samples. core.ac.uk
The following table summarizes the application of this compound in various detection techniques:
| Matrix | Analytical Technique | Role of this compound | Key Findings |
| Wastewater | LC-MS/MS | Internal Standard | Enabled quantification of xylazine with a limit of detection of 0.1 ng/L. nih.govpulmonarychronicles.com |
| Postmortem Blood | LC-MS/MS | Internal Standard | Achieved a lower limit of quantitation of 0.2 ng/mL for xylazine. nih.gov |
| Human Urine & Plasma | LC-MS/MS | Internal Standard | Facilitated the quantification of xylazine and its metabolites. oup.comoup.com |
| Rat Brain | GC-MS | Internal Standard | Mitigated matrix effects, allowing for accurate quantification. |
| Equine Serum | LC-MS/MS | Internal Standard | Verified quantitative accuracy and precision with a limit of quantification of 10 pg/mL. rmtcnet.com |
Integration of this compound into High-Throughput Analytical Platforms
The need for rapid and efficient analysis of a large number of samples, particularly in forensic toxicology and drug surveillance, has driven the integration of this compound into high-throughput analytical platforms. acs.org These platforms often utilize automated sample preparation techniques coupled with sensitive analytical instrumentation like LC-MS/MS. researchgate.net
The use of this compound as an internal standard is critical for the robustness and reliability of high-throughput methods. acanthusresearch.com By adding a known amount of this compound to each sample at the beginning of the workflow, any variability introduced during subsequent steps such as extraction, evaporation, and reconstitution can be normalized. wuxiapptec.com This significantly improves the accuracy and precision of the quantitative results. acanthusresearch.com
Several studies have described high-throughput methods for the analysis of xylazine and other drugs of abuse. These methods often employ 96-well plate formats for sample preparation, which are amenable to automation. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques used to isolate analytes from complex matrices before analysis. researchgate.net
The consistent performance of this compound across a range of concentrations and matrices makes it an ideal choice for these demanding applications. Its use helps to minimize the impact of ion suppression or enhancement, a common issue in high-throughput LC-MS/MS analysis, ensuring that the reported concentrations are accurate and reproducible. wuxiapptec.com
Future Prospects for Deuterated Xylazine in Specialized Academic Research Disciplines
The utility of this compound extends beyond routine toxicological screening into specialized academic research disciplines. Its role as a stable isotope-labeled internal standard is fundamental to a wide range of quantitative studies. acanthusresearch.comiris-biotech.de
In pharmacokinetic and metabolism studies , this compound is indispensable for accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of xylazine. iris-biotech.de By using this compound, researchers can precisely measure the concentration of the parent drug and its metabolites over time in various biological compartments. oup.comiris-biotech.de This information is crucial for understanding the drug's behavior in the body.
In quantitative metabolomics , this compound can be used as an internal standard to accurately measure changes in endogenous metabolites in response to xylazine exposure. iris-biotech.de This can help to identify biomarkers of exposure and effect.
In environmental science , the use of this compound in wastewater-based epidemiology is a growing area of research. nih.gov This approach allows for the monitoring of drug use trends at a community level, providing valuable data for public health interventions. nih.gov The accuracy afforded by using this compound is essential for making reliable estimates of drug consumption. nih.gov
Furthermore, the development of new analytical techniques, such as high-resolution mass spectrometry, will likely expand the applications of deuterated standards like this compound. These advanced techniques can provide even greater specificity and sensitivity, allowing for the detection and quantification of xylazine and its metabolites at ultra-trace levels.
The continued availability of high-purity this compound as a certified reference material (CRM) will be critical to support these future research endeavors. caymanchem.com CRMs provide a metrologically traceable standard that ensures the quality and comparability of analytical results across different laboratories and studies. caymanchem.com
Q & A
Q. What is the role of Xylazine-d6 in quantitative mass spectrometry (MS) studies?
this compound serves as a deuterated internal standard (IS) for quantifying non-deuterated xylazine in biological matrices. Its isotopic labeling minimizes matrix effects (e.g., ion suppression) by ensuring near-identical chromatographic behavior to the analyte while providing a distinct mass-to-charge ratio for detection. This allows researchers to correct for extraction efficiency and instrument variability. For example, in GC-MS analysis, this compound is added to brain homogenates prior to liquid-liquid extraction with chloroform under alkaline conditions (adjusted via NaOH), enabling precise recovery calculations .
Q. How does deuterium labeling in this compound enhance analytical accuracy compared to non-deuterated analogs?
Deuterium substitution at six hydrogen sites reduces isotopic interference and improves signal specificity in MS. This is critical for distinguishing the IS from endogenous compounds or metabolites in complex matrices like brain tissue. For instance, in LC-MS/MS workflows, this compound’s distinct fragmentation pattern (e.g., m/z shifts in product ions) allows unambiguous identification even in the presence of structurally similar adrenergic receptor ligands .
Advanced Research Questions
Q. What methodological considerations are critical when using this compound in MALDI imaging for spatial distribution studies in brain tissue?
MALDI imaging requires optimization of matrix application and normalization methods to account for tissue heterogeneity. A 2018 study demonstrated that nonpolar matrices (e.g., 2,5-dihydroxybenzoic acid) enhance this compound ionization efficiency in rodent brains. Normalization to total ion current (TIC) or root mean square (RMS) intensity improves reproducibility, as raw signal variation across regions (e.g., cortex vs. hippocampus) can exceed 30% due to lipid content differences. Heatmap analyses further revealed this compound’s preferential accumulation in the hippocampus, necessitating region-specific calibration curves .
Q. How can researchers address variability in this compound recovery rates during sample preparation across biological matrices?
Recovery discrepancies arise from matrix-specific interference (e.g., plasma proteins vs. brain lipids). A tiered validation approach is recommended:
- Extraction optimization : Test solvents (e.g., chloroform for brain vs. acetonitrile for plasma) and pH adjustments to maximize IS stability .
- Ion suppression assessment : Post-column infusion of this compound during LC-MS/MS identifies matrix-induced signal suppression zones, guiding chromatographic method adjustments .
- Cross-validation : Compare recovery rates between spiked calibrators and authentic samples, as plasma-based calibrators may underestimate brain tissue recovery by 15–20% .
Q. What strategies mitigate data contradictions when this compound is used in multi-analyte panels with other deuterated standards?
Co-eluting deuterated compounds (e.g., fentanyl-d5) can cause spectral overlap. To resolve this:
- Chromatographic separation : Adjust gradient elution to ensure ≥1.0 min retention time differences between analogs.
- Selective reaction monitoring (SRM) : Use unique precursor-to-product ion transitions (e.g., m/z 257 → 146 for this compound vs. m/z 342 → 188 for fentanyl-d5) .
- Cross-reactivity testing : Validate assays against panels of structurally related drugs (e.g., α2-adrenergic agonists) to confirm specificity .
Methodological Best Practices
Q. How should researchers validate this compound-based assays for regulatory compliance?
Follow ISO 17025 guidelines for certified reference materials (CRMs):
- Purity verification : Use orthogonal techniques (NMR, HPLC-UV) to confirm ≥98% isotopic enrichment .
- Stability testing : Assess degradation under storage conditions (e.g., −80°C vs. room temperature) over 6–12 months .
- Inter-laboratory cross-checks : Collaborate with independent labs to validate reproducibility, particularly for tissue-specific applications .
Q. What statistical approaches are recommended for interpreting conflicting spatial distribution data in this compound studies?
Contradictions in regional brain distribution (e.g., cortex vs. thalamus) often stem from normalization errors. Apply:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
